molecular formula C17H21N3O4S B2643164 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 1173026-61-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2643164
CAS No.: 1173026-61-3
M. Wt: 363.43
InChI Key: SUHUXNHNBYMJNY-UHFFFAOYSA-N
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Description

N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a pyrazole-acetamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) substituent on the pyrazole core and a 4-methoxyphenyl acetamide side chain. This compound belongs to a series of GIRK1/2 potassium channel activators, as reported in a 2021 study . The 4-methoxyphenyl group contributes to lipophilicity, which may influence membrane permeability.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-12-9-16(20(19-12)14-7-8-25(22,23)11-14)18-17(21)10-13-3-5-15(24-2)6-4-13/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHUXNHNBYMJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the dioxidotetrahydrothiophene ring, followed by the formation of the pyrazole ring, and finally the attachment of the methoxyphenyl group. The reaction conditions often include the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The target compound is compared below with pyrazole-acetamide/carboxamide derivatives and related heterocycles from the literature.

Table 1: Comparative Analysis of Key Compounds
Compound ID/Name Core Structure Key Substituents Biological Activity Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound Pyrazole-acetamide 1,1-Dioxidotetrahydrothiophen-3-yl, 4-methoxyphenyl GIRK1/2 activator Not reported ~397 (calculated)
3a (5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) Pyrazole-carboxamide Phenyl, cyano Insecticide-related 133–135 403.1
3d (5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide) Pyrazole-carboxamide 4-Fluorophenyl, cyano Insecticide-related 181–183 421.0
5f (N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)-5-methyl-3-phenylisoxazole-4-carboxamide) Pyrazole-isoxazole 2-Methoxyphenyl, isoxazole Not specified 172–174 388
Compound 35 (N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenyl)acetamide) Pyrimidinone-pyrazole Pyrimidinone, 2-fluorophenyl Adenylyl cyclase inhibitor Not reported 367.2

Key Observations

Core Structure Variations: The target compound’s tetrahydrothiophene sulfone group distinguishes it from aryl-substituted pyrazoles (e.g., 3a, 3d) and heterocyclic hybrids (e.g., 5f, 35). The sulfone group likely increases polarity and hydrogen-bonding capacity, which could enhance solubility and target specificity . In contrast, 3a and 3d feature chloro, cyano, and fluorophenyl substituents, which are common in agrochemicals (e.g., Fipronil derivatives) . These groups enhance electrophilicity and insecticidal activity but may reduce selectivity for human targets.

Biological Activity: The target compound activates GIRK1/2 channels, which are implicated in neurological and cardiovascular regulation . Compound 35 inhibits adenylyl cyclase, demonstrating how minor structural changes (e.g., pyrimidinone vs. sulfone) redirect activity toward entirely different biological targets .

Synthetic Methodologies :

  • The target compound’s synthesis likely employs amide coupling (similar to ’s EDCI/HOBt protocol) but requires oxidation to introduce the sulfone group .
  • 3a–3d were synthesized via carboxamide coupling, with yields ranging from 62–71%, highlighting the efficiency of EDCI/HOBt in pyrazole derivatization .

3d’s 4-fluorophenyl group and higher melting point (181–183°C) suggest stronger intermolecular interactions (e.g., halogen bonding) compared to the target compound .

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its synthesis, biological mechanisms, activity against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O4S. It features a pyrazole ring, a thiophene moiety with dioxo functionalities, and an acetamide group. The presence of these structural elements is crucial for its biological activity.

Potassium Channel Activation : One of the primary mechanisms by which this compound exerts its effects is through the activation of potassium channels, specifically the G-protein coupled inwardly rectifying potassium channels (GIRK1/2). This activation leads to hyperpolarization of the cell membrane, which can influence neuronal excitability and cardiac function.

Antidiabetic Potential

Recent studies have indicated that similar compounds targeting Protein Tyrosine Phosphatase 1B (PTP1B) exhibit significant antidiabetic properties. Although specific data on this compound is limited, its structural analogs suggest potential for similar activities. For instance, NM-03, an analog with a related structure, demonstrated an IC50 value of 4.48 µM against PTP1B, indicating strong inhibitory activity .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Compounds with similar dioxo-thiophene structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Further research is required to evaluate the specific effects of this compound on cancer cells.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation The synthesis of related compounds showed effective inhibition of PTP1B, suggesting a pathway for diabetic treatment.
Mechanistic StudiesActivation of GIRK channels was confirmed as a mechanism influencing cardiac rhythm and neuronal activity.
Structural Analysis The unique dioxo-thiophene structure contributes to its reactivity and potential therapeutic applications.

Q & A

Q. Are there known metabolites or degradation products of this compound under physiological conditions, and how are they characterized?

  • Methodological Answer : Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and human liver microsomes. Analyze via LC-MS/MS (Q-TOF) with untargeted metabolomics workflows (e.g., XCMS Online). Major metabolites often include hydrolyzed acetamide or sulfone-oxidized derivatives .

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